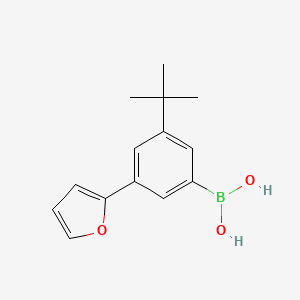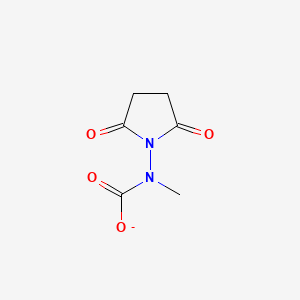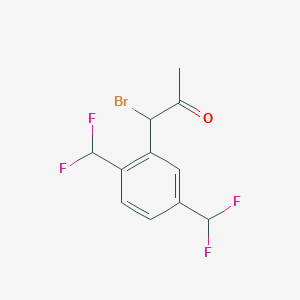
N,N'-Dimethyl-N,N'-bis(4-nitrophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIMETHYLDINITROCARBANILIDE: is a chemical compound with the molecular formula C15H14N4O5 . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two nitro groups and a carbanilide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYLDINITROCARBANILIDE typically involves the nitration of dimethylcarbanilide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the desired positions on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of DIMETHYLDINITROCARBANILIDE may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: DIMETHYLDINITROCARBANILIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
DIMETHYLDINITROCARBANILIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of DIMETHYLDINITROCARBANILIDE involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, leading to various biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
DIMETHYLDINITROCARBANILIDE can be compared with other similar compounds, such as:
DINITROCARBANILIDE: Similar structure but lacks the dimethyl groups.
NITROCARBANILIDE: Contains only one nitro group.
DIMETHYLCARBANILIDE: Lacks the nitro groups but has the dimethyl and carbanilide moieties.
Uniqueness: DIMETHYLDINITROCARBANILIDE is unique due to the presence of both dimethyl and dinitro groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
34594-47-3 |
|---|---|
Formule moléculaire |
C15H14N4O5 |
Poids moléculaire |
330.30 g/mol |
Nom IUPAC |
1,3-dimethyl-1,3-bis(4-nitrophenyl)urea |
InChI |
InChI=1S/C15H14N4O5/c1-16(11-3-7-13(8-4-11)18(21)22)15(20)17(2)12-5-9-14(10-6-12)19(23)24/h3-10H,1-2H3 |
Clé InChI |
FDJGIYFXRLDEJB-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


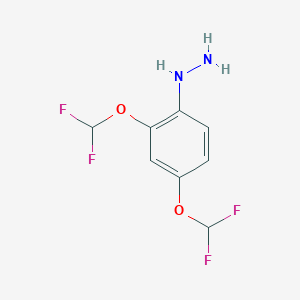
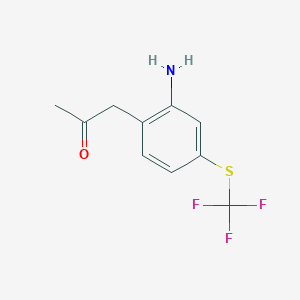
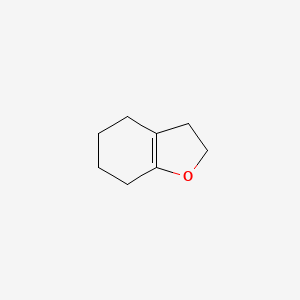
![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
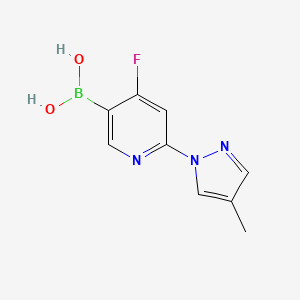
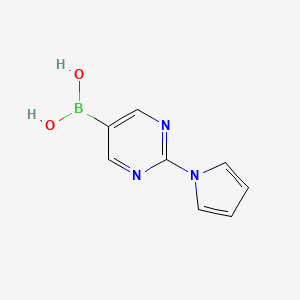
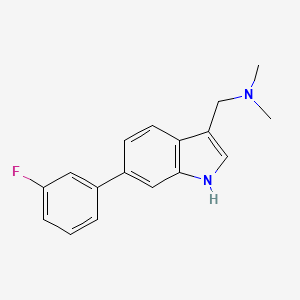
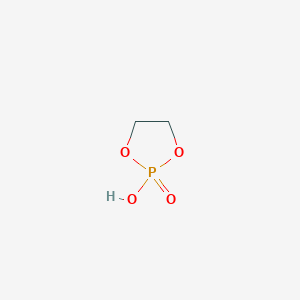
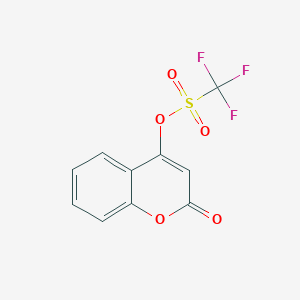
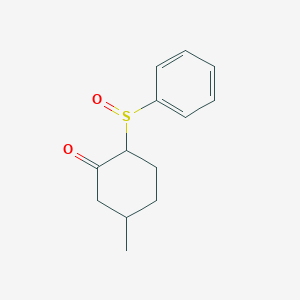
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
